4-Hydroxy-3-methoxyphenylacetone

Description

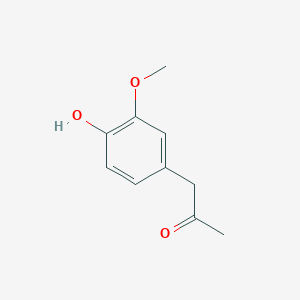

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVCJQWZGDLHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075060 | |

| Record name | 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-46-0 | |

| Record name | Guaiacylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxy-3-methoxyphenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHOXYPHENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0626DKI6FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxy-3-methoxyphenylacetone basic properties

An In-Depth Technical Guide to 4-Hydroxy-3-methoxyphenylacetone: Properties, Synthesis, and Applications

Introduction

This compound, also known as Guaiacylacetone or Vanillyl Methyl Ketone, is a phenolic compound with the chemical formula C₁₀H₁₂O₃.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical methodologies, and its emerging significance in biomedical research, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a versatile organic compound with a range of interesting chemical and physical characteristics.[3]

Structural and Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)propan-2-one[2] |

| CAS Number | 2503-46-0[1] |

| Molecular Formula | C₁₀H₁₂O₃[1] |

| Molecular Weight | 180.20 g/mol [2] |

| SMILES | CC(=O)CC1=CC(=C(C=C1)O)OC[2] |

| InChI Key | LFVCJQWZGDLHSD-UHFFFAOYSA-N[2] |

Synonyms: Guaiacylacetone, Vanillyl Methyl Ketone, 2-Propiovanillone, Methyl vanillyl ketone.[1]

Physicochemical Data

| Property | Value |

| Appearance | White to off-white crystalline solid or clear liquid[3] |

| Boiling Point | 126-127 °C at 0.3 mmHg[1] |

| Density | 1.163 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.55[1] |

| Solubility | Soluble in organic solvents[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the Claisen-Schmidt condensation followed by subsequent reduction and ether cleavage. Below is a representative protocol.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Claisen-Schmidt Condensation

-

In a round-bottom flask, dissolve vanillin (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise while stirring in an ice bath.

-

To this mixture, add acetone (1.2 equivalents) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid until a yellow precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.

Step 2: Catalytic Hydrogenation

-

Dissolve the product from Step 1 in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of synthesized this compound.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 6.85 (d, J=8.0 Hz, 1H), 6.70 (d, J=2.0 Hz, 1H), 6.67 (dd, J=8.0, 2.0 Hz, 1H), 5.60 (s, 1H, -OH), 3.88 (s, 3H, -OCH₃), 3.65 (s, 2H, -CH₂-), 2.15 (s, 3H, -COCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 207.5, 146.5, 144.2, 128.9, 121.8, 114.5, 111.8, 55.9, 50.1, 29.3.

-

FTIR (KBr, cm⁻¹): 3400 (O-H stretch, phenolic), 3010 (C-H stretch, aromatic), 2940 (C-H stretch, aliphatic), 1710 (C=O stretch, ketone), 1605, 1515 (C=C stretch, aromatic), 1270 (C-O stretch, ether).

-

Mass Spectrometry (EI, 70 eV) m/z (%): 180 (M⁺, 40), 137 (100), 109 (15), 94 (20), 77 (10).[2]

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for purity assessment and quantification.

Caption: HPLC analysis workflow.

Protocol:

-

Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.

-

Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor the eluent at 280 nm.

-

Sample Preparation: Prepare samples by dissolving in the mobile phase.

-

Injection: Inject 10-20 µL of the sample.

-

Analysis: Quantify based on a standard calibration curve.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds like this compound.

Protocol:

-

Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Use helium at a constant flow rate.

-

Injector Temperature: Set the injector temperature to 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.

-

Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate.

Biological Activity and Therapeutic Potential

Recent research has highlighted the significant biological activities of this compound, positioning it as a compound of interest for drug development.

Anti-Diabetic Activity

This compound has demonstrated notable inhibitory effects on key enzymes involved in carbohydrate metabolism. In one study, it exhibited excellent inhibition against α-glucosidase and α-amylase with IC₅₀ values of 3.69 µg·mL⁻¹ and 1.07 µg·mL⁻¹, respectively.[3]

Neuroprotective Effects

The compound has shown promise in neuroprotection. Studies on its structural analog, apocynin (4'-hydroxy-3'-methoxyacetophenone), have revealed neuroprotective properties in models of cerebral ischemia.[4] These effects are partly attributed to its antioxidant and anti-inflammatory activities.

Anti-Inflammatory and Antioxidant Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit NADPH oxidase.[5] By blocking the assembly of the NADPH oxidase complex, it reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and inflammation.[1]

4.3.1. Mechanism of NADPH Oxidase Inhibition

Caption: Inhibition of NADPH oxidase by this compound.

The inhibition of NADPH oxidase by apocynin, a closely related compound, involves its conversion to a dimer which then interferes with the translocation of the p47phox subunit to the cell membrane, a critical step in the activation of the enzyme complex.[2][3]

Metabolism and Toxicology

Metabolism

Studies in rats have shown that this compound is metabolized into three main compounds: 1-(3,4-dihydroxyphenyl)-2-propanone, 1-(3,4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol.[6] These metabolites are excreted as sulfate and glucuronide conjugates.[6]

Toxicology and Safety

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] In acute toxicity studies, a derivative of this compound was found to be safe at doses up to 1,500 µg/kg.[3] However, comprehensive toxicological data, including specific LD₅₀ values, are not extensively reported. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a multifaceted compound with a growing body of research highlighting its therapeutic potential. Its anti-diabetic, neuroprotective, and anti-inflammatory properties, primarily mediated through the inhibition of NADPH oxidase, make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its core properties and methodologies to support ongoing and future research endeavors.

References

- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-hydroxy-3-methoxyphenyl)propan-2-one

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 1-(4-hydroxy-3-methoxyphenyl)propan-2-one, a significant keto-phenolic compound. Known colloquially as guaiacylacetone or vanillyl methyl ketone, this molecule is a key intermediate in various synthetic pathways and a subject of interest in metabolomics and natural product chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the analytical methodologies requisite for its unambiguous identification and purity assessment. We will delve into the core spectroscopic and chromatographic techniques, elucidating not just the procedural steps but the underlying scientific principles that validate each experimental choice. The protocols described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity.

Introduction and Molecular Overview

1-(4-hydroxy-3-methoxyphenyl)propan-2-one (CAS No. 2503-46-0) is a compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol .[1][2][3] Its structure, featuring a guaiacyl (4-hydroxy-3-methoxyphenyl) moiety attached to a propanone chain, imparts it with distinct chemical properties that are leveraged in various scientific domains. A thorough characterization is paramount to ensure its identity, purity, and suitability for downstream applications, be it in organic synthesis, as a reference standard, or in biological assays.

This guide will systematically address the critical analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Foundational Physicochemical Properties

A preliminary understanding of the compound's basic properties is essential before embarking on more complex analyses. These properties can offer initial confirmation of the substance's identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |

| Molecular Weight | 180.20 g/mol | [2][3] |

| CAS Number | 2503-46-0 | [1][3] |

| Boiling Point | 126-127 °C at 0.3 mmHg | [4] |

| Density | ~1.163 g/mL at 25 °C | [4] |

| Water Solubility | Soluble | [4] |

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of a synthesized or isolated compound. For 1-(4-hydroxy-3-methoxyphenyl)propan-2-one, a reverse-phase HPLC (RP-HPLC) method is highly effective, leveraging the molecule's moderate polarity.

The "Why": Rationale for RP-HPLC

The decision to use RP-HPLC is based on the molecular structure. The phenolic and methoxy groups, along with the ketone, provide a balance of hydrophilic and hydrophobic character, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. This method allows for the separation of the target compound from nonpolar impurities, which will be more strongly retained, and from highly polar impurities, which will elute earlier.

Experimental Protocol: RP-HPLC

A robust HPLC method for the analysis of 1-(4-hydroxy-3-methoxyphenyl)propan-2-one can be established as follows[1][5]:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is a suitable choice.[5]

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water is typically employed. The addition of a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), helps to sharpen the peaks by suppressing the ionization of the phenolic hydroxyl group.[1][5]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 280 nm) provides excellent sensitivity.

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

-

Injection Volume: 10 µL of a sample solution (e.g., 1 mg/mL in mobile phase).

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation: Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear as multiplets or distinct doublets and singlets in the range of δ 6.7-7.0 ppm. Their specific splitting pattern will confirm the 1,2,4-trisubstitution pattern.

-

Phenolic Hydroxyl Proton (1H): A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O.

-

Methoxyl Protons (3H): A sharp singlet around δ 3.9 ppm.

-

Methylene Protons (2H): A singlet for the -CH₂- group adjacent to the aromatic ring and the carbonyl group, expected around δ 3.6 ppm.

-

Methyl Protons (3H): A singlet for the terminal methyl group of the propanone chain, appearing further upfield around δ 2.1 ppm.

Causality: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon will be the most downfield signal, typically above δ 200 ppm.

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the oxygen atoms (-OH and -OCH₃) will be the most downfield in this region.

-

Methoxyl Carbon (-OCH₃): A signal around δ 56 ppm.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon adjacent to the aromatic ring and carbonyl group.

-

Methyl Carbon (-CH₃): The terminal methyl carbon will be the most upfield signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Expected FTIR Absorption Bands (cm⁻¹):

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1710 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenol and Ether): Bands in the 1030-1250 cm⁻¹ region.

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

-

Record the spectrum over a range of 4000-400 cm⁻¹.[6]

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this purpose.

Expected Mass Spectrum (Electron Ionization):

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, which should be observed at an m/z of 180.[3]

-

Key Fragmentation Peaks: The NIST WebBook provides a mass spectrum for this compound.[3] Common fragmentation patterns would involve the loss of a methyl group (m/z 165), a COCH₃ group, and cleavage of the bond between the aromatic ring and the propanone side chain, leading to a prominent peak for the hydroxy-methoxyphenylmethyl cation.

Conclusion: A Self-Validating Approach

The comprehensive characterization of 1-(4-hydroxy-3-methoxyphenyl)propan-2-one is achieved through the synergistic application of chromatographic and spectroscopic techniques. HPLC confirms the purity, while NMR, FTIR, and MS collectively provide irrefutable evidence of the molecular structure. Each technique validates the others: the molecular weight from MS confirms the formula determined by NMR, the functional groups identified by FTIR are consistent with the structure elucidated by NMR, and the single major peak in HPLC confirms that these spectroscopic data correspond to the compound of interest and not a mixture. This integrated analytical approach ensures the highest level of confidence in the identity and quality of the material, a critical requirement for its use in research and development.

References

- 1. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | SIELC Technologies [sielc.com]

- 2. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- (CAS 2503-46-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Separation of 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Vanillyl Methyl Ketone (Zingerone)

Prepared by: Gemini, Senior Application Scientist

Abstract

Vanillyl methyl ketone, commonly known as zingerone, is a key pungent component of ginger (Zingiber officinale) and a significant compound in the flavor, fragrance, and pharmaceutical industries.[1][2] Its molecular structure, featuring a 4-hydroxy-3-methoxyphenyl group attached to a butan-2-one chain, gives rise to its characteristic sensory properties and biological activities, including antioxidant and anti-inflammatory effects.[1][2][3] Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic data for zingerone—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering researchers a detailed reference for its characterization.

Molecular Structure Overview

Zingerone's chemical structure, 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, contains several key functional groups that are readily identifiable by spectroscopic methods: a phenolic hydroxyl (-OH) group, a methoxy (-OCH₃) ether group, a ketone (C=O) carbonyl group, and a substituted aromatic ring.[1] Understanding the interplay of these groups is fundamental to interpreting the spectral data.

Molecular Structure Diagram

The diagram below illustrates the structure of zingerone with atom numbering for unambiguous assignment in the subsequent NMR analysis.

Caption: Molecular structure of Zingerone (Vanillyl Methyl Ketone).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For zingerone, both ¹H and ¹³C NMR provide definitive structural information.

Expertise & Causality: Interpreting the NMR Spectra

The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. Electron-withdrawing groups, like the carbonyl and the aromatic ring, deshield adjacent protons, shifting their signals downfield (to a higher ppm value). The splitting of signals (multiplicity) is caused by spin-spin coupling with neighboring protons and follows the n+1 rule. In ¹³C NMR, the chemical shift is primarily determined by the hybridization of the carbon and the electronegativity of attached atoms.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Weigh approximately 5-10 mg of purified zingerone.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its residual proton signal (at δ 7.26 ppm) and carbon signals (at δ 77.16 ppm) are well-documented and typically do not interfere with the signals of the analyte.[4][5]

-

Homogenization: Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of zingerone shows distinct signals corresponding to the methyl, methylene, methoxy, and aromatic protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Structure |

| H-1 | ~2.15 | Singlet (s) | 3H | -C(=O)CH₃ |

| H-3 | ~2.75 | Triplet (t) | 2H | -CH₂-CH₂-Ar |

| H-4 | ~2.82 | Triplet (t) | 2H | -C(=O)CH₂-CH₂- |

| Methoxy Protons | ~3.87 | Singlet (s) | 3H | Ar-OCH₃ |

| Phenolic Proton | ~5.6 (broad) | Singlet (s) | 1H | Ar-OH |

| Aromatic Protons | ~6.65 - 6.85 | Multiplet (m) | 3H | Ar-H |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Inferred Structure |

| C-1 | ~29.5 | -C(=O)C H₃ |

| C-3 | ~30.0 | -C H₂-CH₂-Ar |

| C-4 | ~45.5 | -C(=O)C H₂-CH₂- |

| Methoxy Carbon | ~56.0 | Ar-OC H₃ |

| Aromatic C-2' | ~111.5 | Ar-C |

| Aromatic C-5' | ~114.5 | Ar-C |

| Aromatic C-6' | ~121.0 | Ar-C |

| Aromatic C-1' | ~133.0 | Quaternary Ar-C |

| Aromatic C-4' | ~144.0 | Quaternary Ar-C (C-OH) |

| Aromatic C-3' | ~146.5 | Quaternary Ar-C (C-OCH₃) |

| C-2 (Carbonyl) | ~209.0 | -C =O |

Note: Assignments are based on typical chemical shift ranges for these functional groups.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Vibrational Modes of Zingerone

The key vibrational modes for zingerone are the stretching frequencies of the O-H bond in the phenol, the C=O bond of the ketone, the C-O bonds of the ether and phenol, and the vibrations associated with the aromatic ring. The phenolic O-H stretch is typically broad due to hydrogen bonding. The C=O stretch of the ketone is strong and sharp, appearing in a characteristic region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of solid zingerone crystal directly onto the ATR crystal.[1] Apply pressure using the instrument's clamp to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3400 (broad) | Strong | O-H stretch | Phenolic -OH |

| ~3010 | Medium | C-H stretch | Aromatic C-H |

| ~2935 | Medium | C-H stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1705 | Strong, Sharp | C=O stretch | Ketone |

| ~1600, ~1515 | Medium | C=C stretch | Aromatic Ring |

| ~1270 | Strong | C-O stretch | Aryl-O (Ether/Phenol) |

| ~1150 | Strong | C-O stretch | Aryl-O (Ether/Phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Expertise & Causality: Fragmentation of Zingerone

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) which is a radical cation.[7] This ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals.[7] The fragmentation of zingerone is dominated by cleavages that lead to stable benzylic cations. The most prominent fragmentation is the cleavage of the bond between the α and β carbons relative to the aromatic ring (the C3-C4 bond), a process known as benzylic cleavage.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A dilute solution of zingerone in a volatile solvent (e.g., methanol or ethyl acetate) is introduced into the instrument, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam. This energy is standard for EI-MS, ensuring reproducible fragmentation patterns that can be compared to library spectra.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrometric Data

The mass spectrum of zingerone (C₁₁H₁₄O₃, Molecular Weight: 194.23 g/mol ) shows a clear molecular ion peak and a characteristic base peak resulting from benzylic cleavage.[8][9]

| m/z Value | Relative Intensity | Proposed Fragment Ion | Significance |

| 194 | Moderate | [C₁₁H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | 100 (Base Peak) | [C₈H₉O₂]⁺ | Benzylic cation from cleavage of the C3-C4 bond |

| 43 | High | [C₂H₃O]⁺ | Acylium ion [CH₃CO]⁺ |

Primary Fragmentation Pathway

The diagram below illustrates the key benzylic cleavage that leads to the formation of the stable base peak at m/z 137.

Caption: Dominant fragmentation pathway of Zingerone in EI-MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS establishes the molecular weight at 194 g/mol .

-

IR confirms the presence of key functional groups: a phenol (-OH), a ketone (C=O), and an ether (-O-).

-

¹³C NMR shows 11 distinct carbon signals, matching the molecular formula, and confirms the presence of a carbonyl carbon (~209 ppm), aromatic carbons (110-150 ppm), a methoxy carbon (~56 ppm), and several aliphatic carbons.

-

¹H NMR provides the final, detailed picture, showing the connectivity of the proton framework. The signals for the aromatic protons, the two adjacent methylene groups (seen as two triplets), the acetyl methyl group, and the methoxy group perfectly align with the proposed structure of 4-(4-hydroxy-3-methoxyphenyl)butan-2-one.

Collectively, these techniques provide an unambiguous and self-validating confirmation of the identity and structure of vanillyl methyl ketone (zingerone).

References

- 1. Zingerone | C11H14O3 | CID 31211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: ZINGERONE SPECTRAL DATA [orgspectroscopyint.blogspot.com]

- 3. Voltammetric and spectroscopic determination of polyphenols and antioxidants in ginger (Zingiber officinale Roscoe) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Zingerone [webbook.nist.gov]

- 9. 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

An In-depth Technical Guide to 4-Hydroxy-3-methoxyphenylacetone: Physicochemical Properties and Applications

Foreword: Understanding the Core of a Versatile Phenolic Compound

Welcome to a comprehensive exploration of 4-Hydroxy-3-methoxyphenylacetone, a molecule of significant interest in the realms of chemical synthesis and pharmaceutical development. This guide is crafted for researchers, scientists, and professionals in drug development, aiming to provide not just a collection of data, but a deeper understanding of the causality behind its properties and experimental methodologies. As a Senior Application Scientist, my objective is to bridge the gap between theoretical knowledge and practical application, offering insights that are both scientifically rigorous and field-proven. We will delve into the physicochemical characteristics that define this compound, explore its synthesis and analytical determination, and shed light on its emerging applications. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Molecular Identity and Structure

This compound, also known by several synonyms including Guaiacylacetone and Vanillyl methyl ketone, is a volatile aromatic compound.[1] Its unique structure, featuring a phenylacetone backbone with hydroxyl and methoxy substituents on the aromatic ring, is the foundation of its chemical reactivity and biological potential.

The IUPAC name for this compound is 1-(4-hydroxy-3-methoxyphenyl)propan-2-one.[2][3] Its molecular formula is C₁₀H₁₂O₃, and it has a molecular weight of approximately 180.20 g/mol .[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in various systems, from reaction vessels to biological matrices. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 2503-46-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | Pale yellow to yellow oil/liquid | [2] |

| Boiling Point | 126-127 °C at 0.3 mmHg | [2] |

| Density | 1.163 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.55 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | Soluble in alcohol and water. Sparingly soluble in DMSO, slightly soluble in methanol. | [2] |

| pKa (Predicted) | 9.90 ± 0.20 | [2] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a key process for its availability in research and development. A common method involves the Fries rearrangement of guaiacol acetate. The causality behind this choice of reaction lies in its efficiency in rearranging an aryl ester to a hydroxy aryl ketone, a transformation well-suited for generating the desired product structure.

Synthesis via Fries Rearrangement

This protocol is adapted from a method for a structurally similar compound and can be optimized for this compound.[4]

Step 1: Reaction Setup

-

In a reaction vessel, introduce guaiacol acetate (1 equivalent).

-

Add methanesulfonic acid, which acts as both a solvent and a catalyst.

-

The mixture is then stirred and heated to a temperature range of 50-90 °C for approximately 30 minutes to an hour. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

Step 2: Work-up and Extraction

-

Upon completion, the reaction mixture is allowed to cool to room temperature and is then carefully poured into a beaker containing crushed ice and water with constant stirring.

-

The aqueous mixture is subsequently extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate to isolate the product.

-

The combined organic layers are then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

Step 3: Isolation of the Crude Product

-

The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol

Purification is a critical step to ensure the compound meets the high-purity requirements for research and pharmaceutical applications. Recrystallization is a standard and effective method.

Step 1: Dissolution

-

The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. A mixture of ethanol and water is often a good starting point for phenolic compounds.

Step 2: Decolorization (Optional)

-

If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution is briefly heated at reflux. The hot solution is then filtered to remove the activated carbon.

Step 3: Crystallization

-

The hot, clear filtrate is allowed to cool down slowly to room temperature. This slow cooling process encourages the formation of well-defined crystals.

-

Further cooling in an ice bath can enhance the yield of the purified crystals.

Step 4: Isolation and Drying

-

The purified crystals are collected by filtration and washed with a small amount of the cold recrystallization solvent.

-

The crystals are then dried under vacuum to remove any residual solvent.

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization: Spectroscopic and Chromatographic Methods

Accurate characterization of this compound is paramount for its use in any application. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information about the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons, the methylene protons adjacent to the aromatic ring, the methyl protons of the acetone moiety, the methoxy group protons, and the phenolic hydroxyl proton.

-

¹³C NMR : Reveals the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (with and without oxygen substitution), the methylene carbon, and the methyl carbons of the acetone and methoxy groups.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would be expected for the phenolic O-H stretch, the C=O stretch of the ketone, C-O stretches of the ether and phenol, and various C-H and aromatic C=C stretching and bending vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. The fragmentation pattern can be analyzed to understand the connectivity of the atoms.[5]

Chromatographic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for separating and identifying volatile compounds like this compound. The gas chromatogram provides the retention time, which is characteristic of the compound under specific conditions, while the mass spectrometer provides a mass spectrum for definitive identification.

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used for the quantification and purity assessment of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid) would typically be employed. Detection can be achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light.

Applications in Drug Development and Research

This compound serves as a valuable building block and a molecule of interest in its own right in the field of drug development.

-

Intermediate in Organic Synthesis : Its functional groups—the phenol, ketone, and methoxy group—provide multiple sites for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities.

-

Research in Diabetes : The compound has been investigated for its potential in managing diabetes. Studies have explored its ability to be chemically modified to create derivatives with anti-diabetic properties.[6]

-

Potential in Treating Congestive Heart Failure : Research has indicated that this compound, being a natural compound found in lignin, has been studied as a potential therapeutic agent for congestive heart failure.[7] It has been shown to inhibit certain bacterial enzymes and reduce the production of acetate, which is utilized by bacteria for growth.[7]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound.

-

Hazard Identification : It is classified as irritating to the eyes, respiratory system, and skin.[2]

-

Personal Protective Equipment (PPE) : It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of insufficient ventilation, a suitable respirator should be worn.

-

Handling and Storage : The compound should be handled in a well-ventilated area. It is sensitive to air and should be stored in a tightly sealed container in a dry, cool place.[2]

-

First Aid Measures :

-

In case of eye contact, rinse immediately with plenty of water and seek medical advice.

-

In case of skin contact, wash off with soap and plenty of water.

-

If inhaled, move the person into fresh air.

-

If swallowed, rinse mouth with water.

-

Conclusion: A Molecule of Growing Importance

This compound is more than just a chemical compound; it is a versatile tool for scientific innovation. Its well-defined physicochemical properties, coupled with its synthetic accessibility and diverse reactivity, make it a valuable asset in the development of new therapeutic agents and other advanced materials. This guide has aimed to provide a comprehensive and practical overview of this important molecule, grounded in scientific evidence and practical insights. As research continues to uncover new applications and synthetic pathways, the importance of this compound in the scientific community is set to grow.

References

- 1. rsc.org [rsc.org]

- 2. This compound CAS#: 2503-46-0 [m.chemicalbook.com]

- 3. Guaiacylacetone | C10H12O3 | CID 17262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

Guaiacylacetone (Zingerone): A Technical Guide to its Therapeutic Potential

Abstract

Guaiacylacetone, a phenolic alkanone also known as Zingerone or Vanillylacetone, is a key bioactive compound found in the rhizome of ginger (Zingiber officinale) that is formed during drying or cooking through a retro-aldol reaction of gingerol.[1] This technical guide provides an in-depth exploration of the burgeoning research into the therapeutic applications of Guaiacylacetone. Synthesizing data from preclinical studies, this document details the compound's significant antioxidant, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these effects, with a particular focus on the modulation of key signaling pathways such as NF-κB and MAPK. Furthermore, this guide presents detailed experimental protocols for researchers, offers insights into the pharmacokinetics and safety profile of Guaiacylacetone, and discusses its potential in future drug development.

Introduction: The Emergence of a Bioactive Phenolic

Derived from one of the world's most valued spices, Guaiacylacetone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone) is a crystalline solid sparingly soluble in water but miscible in ether.[1][2] While fresh ginger contains minimal amounts of this compound, its concentration significantly increases upon processing, contributing to the spice's characteristic aroma and medicinal properties.[3] The scientific community's interest in Guaiacylacetone has grown substantially, driven by a wealth of preclinical evidence suggesting its potential to mitigate a range of pathological conditions. Its multifaceted pharmacological profile, coupled with a favorable safety profile, positions Guaiacylacetone as a compelling candidate for further therapeutic development.[2][4]

Core Therapeutic Mechanisms: A Multi-pronged Approach

The therapeutic potential of Guaiacylacetone stems from its ability to target multiple molecular pathways implicated in various diseases. The primary mechanisms of action identified to date are its potent antioxidant and anti-inflammatory activities.

Antioxidant Powerhouse: Scavenging Free Radicals and Bolstering Endogenous Defenses

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous chronic diseases. Guaiacylacetone has demonstrated remarkable efficacy as a free radical scavenger, directly neutralizing ROS and protecting cellular components from oxidative damage.[1][3] Studies have shown its ability to protect DNA from oxidative damage and suppress lipid peroxidation.[3]

Beyond direct scavenging, Guaiacylacetone also appears to enhance the body's endogenous antioxidant defense systems by increasing the activity of crucial enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5] This dual action of direct ROS neutralization and reinforcement of cellular antioxidant machinery underscores its significant potential in combating oxidative stress-related disorders.

Experimental Protocol 1: In Vitro Antioxidant Activity Assessment

This protocol outlines three common assays to determine the antioxidant capacity of Guaiacylacetone.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of Guaiacylacetone in methanol and create a series of dilutions to be tested.

-

Use Ascorbic acid as a positive control and prepare a similar dilution series.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of Guaiacylacetone solution or positive control to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, use 100 µL of methanol. For the control, use 100 µL of DPPH solution and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.[6]

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Assay Procedure:

-

Dilute the stock ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well plate, add 20 µL of each concentration of the Guaiacylacetone solution or positive control (e.g., Trolox) to separate wells.

-

Add 180 µL of the working ABTS•+ solution to each well.[6]

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

C. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Preparation of FRAP Reagent:

-

Prepare acetate buffer (300 mM, pH 3.6), 10 mM TPTZ (2, 4, 6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O.

-

Mix these solutions in a 10:1:1 ratio to prepare the fresh working FRAP reagent.

-

-

Assay Procedure:

-

Add 20 µL of the Guaiacylacetone solution or standard (FeSO₄·7H₂O or Trolox) to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed (37°C) FRAP reagent to each well.[6]

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.[6]

-

Taming Inflammation: The NF-κB and MAPK Connection

Chronic inflammation is a hallmark of many debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Guaiacylacetone has demonstrated potent anti-inflammatory effects, primarily through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][7] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8]

Guaiacylacetone has been shown to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][9] Furthermore, it interferes with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another critical regulator of the inflammatory response.[8] By targeting these key inflammatory cascades, Guaiacylacetone offers a promising therapeutic strategy for a wide range of inflammatory conditions.

Caption: Guaiacylacetone's inhibition of the NF-κB and MAPK pathways.

Experimental Protocol 2: Assessment of Anti-inflammatory Activity

A. NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

-

Treatment and Induction:

-

Treat the transfected cells with varying concentrations of Guaiacylacetone for a specified pre-incubation period.

-

Induce NF-κB activation by treating the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.[10]

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[10]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of NF-κB inhibition relative to the TNF-α-treated control.

-

B. Western Blot Analysis for COX-2 and Phosphorylated MAPK

-

Cell Culture and Treatment:

-

Culture macrophage cells (e.g., RAW 264.7) or other relevant cell lines.

-

Pre-treat the cells with different concentrations of Guaiacylacetone.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against COX-2, phosphorylated forms of ERK, JNK, p38, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.[3]

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.[3]

-

Neuroprotective Potential: A Beacon of Hope for Neurological Disorders

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and cognitive decline. Emerging evidence suggests that Guaiacylacetone may offer neuroprotective benefits through its antioxidant and anti-inflammatory actions.[11] Studies in animal models of neurotoxicity have shown that Guaiacylacetone can protect neurons from damage, improve cognitive function, and modulate the levels of key neurotransmitters.[12][13] Its ability to cross the blood-brain barrier and exert its effects within the central nervous system makes it a particularly attractive candidate for the development of novel therapies for neurological disorders.

Experimental Protocol 3: Evaluation of Neuroprotective Effects in a Cell-Based Model

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurotoxicity studies.

-

Cell Culture:

-

Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS.[14]

-

-

Induction of Neurotoxicity:

-

Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H₂O₂. The concentration and duration of exposure should be optimized to achieve a significant but not complete loss of cell viability.

-

-

Guaiacylacetone Treatment:

-

Pre-treat the cells with various concentrations of Guaiacylacetone for a defined period before adding the neurotoxin.

-

-

Assessment of Cell Viability:

-

Measure cell viability using the MTT assay. Add MTT solution to the cells and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.[15]

-

-

Measurement of Oxidative Stress Markers:

-

Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Assess lipid peroxidation by measuring malondialdehyde (MDA) levels.

-

-

Western Blot Analysis for Apoptotic Markers:

-

Analyze the expression of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins by Western blotting as described in Protocol 2B.

-

Pharmacokinetics, Bioavailability, and Safety Profile

For any compound to be considered a viable therapeutic agent, a thorough understanding of its pharmacokinetic properties and safety is paramount.

Pharmacokinetics and Bioavailability: Studies in rats have shown that Guaiacylacetone is rapidly absorbed after oral administration, with peak plasma concentrations reached within an hour.[4] However, its absolute oral bioavailability is relatively low, suggesting extensive first-pass metabolism.[4] Following administration, Guaiacylacetone undergoes oxidation, glucuronidation, and sulfation, with the metabolites being excreted in the urine within 24 hours. It is widely distributed in various tissues, with notable concentrations in the digestive system, lungs, liver, and kidneys.[7]

Toxicity and Safety: Guaiacylacetone is generally considered to have low acute toxicity. The oral LD50 in rats has been reported to be 2580 mg/kg.[2] Preclinical studies have indicated a good safety profile, with no significant adverse effects observed at therapeutic doses.[10][16]

Table 1: Summary of Pharmacokinetic and Toxicological Data for Guaiacylacetone

| Parameter | Value | Species | Reference |

| Oral Bioavailability | < 2% | Rat | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~0.7 hours | Rat | |

| Metabolism | Oxidation, Glucuronidation, Sulfation | Rat | |

| Excretion | Urine | Rat | [3] |

| Acute Oral LD50 | 2580 mg/kg | Rat | [2] |

Synthesis of Guaiacylacetone

Guaiacylacetone can be synthesized through an aldol condensation reaction between vanillin and acetone in the presence of a base, followed by catalytic hydrogenation.[1]

Experimental Protocol 4: Synthesis of Guaiacylacetone

-

Aldol Condensation:

-

Dissolve vanillin in an excess of acetone.

-

Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring. The solution will turn yellow and then darken as the reaction progresses.

-

Allow the reaction to proceed at room temperature for approximately 24 hours.

-

-

Isolation of Dehydrozingerone:

-

Acidify the reaction mixture with hydrochloric acid to precipitate the intermediate, dehydrozingerone.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure dehydrozingerone.

-

-

Catalytic Hydrogenation:

-

Dissolve the dehydrozingerone in a suitable solvent (e.g., ethanol).

-

Hydrogenate the solution in the presence of a catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere until the reaction is complete.

-

-

Purification:

-

Remove the catalyst by filtration.

-

Evaporate the solvent to obtain Guaiacylacetone.

-

Further purification can be achieved by recrystallization or chromatography.

-

Caption: Workflow for the synthesis of Guaiacylacetone.

Future Perspectives and Clinical Outlook

The extensive body of preclinical evidence strongly supports the therapeutic potential of Guaiacylacetone for a variety of diseases rooted in oxidative stress and inflammation. Its neuroprotective properties are particularly noteworthy and warrant further investigation in the context of neurodegenerative disorders.

To date, clinical trials on Guaiacylacetone for therapeutic purposes are limited. However, a derivative, acetyl zingerone, has shown promise in a clinical study for improving signs of photoaging when applied topically, suggesting its potential in dermatology.[17][18] The lack of extensive clinical data for Guaiacylacetone itself highlights a critical gap that needs to be addressed to translate the promising preclinical findings into clinical applications.

Future research should focus on:

-

Optimizing Drug Delivery: Given its low oral bioavailability, developing novel drug delivery systems, such as nanoparticles or liposomal formulations, could significantly enhance the therapeutic efficacy of Guaiacylacetone.[19]

-

Conducting Rigorous Clinical Trials: Well-designed clinical trials are essential to establish the safety and efficacy of Guaiacylacetone in humans for various therapeutic indications.

-

Exploring Synergistic Combinations: Investigating the potential synergistic effects of Guaiacylacetone with other therapeutic agents could lead to more effective treatment strategies.

References

- 1. Assessment of Cyclooxygenase Protein Expression by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 11. benchchem.com [benchchem.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. Neuroprotective Strategies and Cell-Based Biomarkers for Manganese-Induced Toxicity in Human Neuroblastoma (SH-SY5Y) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SH-SY5Y culturing [protocols.io]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Polymeric nanoparticles for a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-3-methoxyphenylacetone: A Lignin-Derived Platform Chemical

Section 1: Introduction & Significance

4-Hydroxy-3-methoxyphenylacetone, also known by its trivial names Guaiacylacetone and Vanillyl methyl ketone, is a phenolic organic compound of significant interest in the fields of sustainable chemistry, pharmaceuticals, and material science.[1] Structurally, it is a ketone featuring a guaiacyl (2-methoxyphenol) moiety, which is a primary building block of lignin, the second most abundant terrestrial biopolymer.[2] This direct link to a renewable, non-food biomass source positions this compound as a key platform chemical in the transition away from petroleum-based feedstocks. Its versatile chemical structure, possessing hydroxyl, methoxy, and ketone functional groups, makes it a valuable intermediate for the synthesis of a wide array of fine chemicals, active pharmaceutical ingredients (APIs), and flavor and fragrance compounds. This guide provides a technical overview for researchers and drug development professionals, detailing its derivation from lignin, key applications, biological activities, and analytical characterization.

Section 2: Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. The compound is typically a liquid or low-melting solid at room temperature. The presence of the phenolic hydroxyl group imparts slight acidity and potential for antioxidant activity, while the ketone and methoxy groups offer sites for a variety of chemical modifications.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2503-46-0 | |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 126-127 °C at 0.3 mmHg | |

| Density | 1.163 g/mL at 25 °C | |

| Refractive Index | n20/D 1.55 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Soluble in alcohol; Water solubility: 1.101e+004 mg/L at 25°C (est) | |

| SMILES String | COc1cc(CC(C)=O)ccc1O | |

| InChI Key | LFVCJQWZGDLHSD-UHFFFAOYSA-N |

Section 3: Derivation from Lignin: A Sustainable Approach

Lignin is a complex, aromatic polymer rich in β-O-4 (aryl ether) linkages.[2] Its valorization into well-defined chemical entities like this compound is a cornerstone of modern biorefinery concepts. The primary strategy involves the catalytic depolymerization of lignin, which selectively cleaves these ether bonds while preserving the core aromatic structure.

Causality in Experimental Design: The choice of catalytic system is paramount. Reductive Catalytic Fractionation (RCF) is a leading "lignin-first" approach that uses heterogeneous catalysts (e.g., Ni, Pd, Ru on carbon supports) in the presence of a hydrogen donor solvent (e.g., methanol, ethanol) at elevated temperatures and pressures.[4] This process not only cleaves the β-O-4 linkages but also hydrogenates the reactive side-chain intermediates, preventing undesirable repolymerization reactions and thereby maximizing the yield of monomeric phenols.[5] More advanced methods, including enzymatic depolymerization using bacterial β-etherase pathway enzymes and chelator-mediated Fenton reactions, are also emerging as effective, milder alternatives.[6][7][8]

Experimental Protocol: Reductive Catalytic Fractionation (RCF) of Lignin

This protocol is a representative model for the lab-scale synthesis of guaiacyl-type monomers.

-

Reactor Preparation: A 100 mL stainless-steel batch autoclave equipped with a magnetic stirrer, heating mantle, and thermocouple is used.

-

Catalyst Loading: 50 mg of a 5% Ruthenium on carbon (Ru/C) catalyst is added to the reactor. Rationale: Ru/C is highly effective for hydrogenolysis of C-O bonds and hydrogenation of side chains, preventing condensation.

-

Reactant Addition: 1.0 g of extracted organosolv lignin and 50 mL of methanol are added to the reactor. Rationale: Methanol serves as both a solvent and a hydrogen donor, facilitating the reductive environment.

-

Reaction Sealing & Purging: The reactor is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere is replaced by a reactive one.

-

Pressurization: The reactor is pressurized to an initial H₂ pressure of 30 bar.

-

Heating & Reaction: The mixture is heated to 250 °C while stirring at 800 rpm. The reaction is held at this temperature for 4 hours.

-

Cooling & Depressurization: The reactor is rapidly cooled in an ice bath to quench the reaction, and then carefully depressurized.

-

Product Extraction: The reaction mixture is filtered to remove the catalyst. The liquid phase is transferred to a separatory funnel, diluted with 100 mL of ethyl acetate, and washed three times with 50 mL of brine.

-

Drying & Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Analysis & Purification: The resulting crude oil is analyzed by GC-MS to identify and quantify this compound. Further purification can be achieved via column chromatography on silica gel.

Section 4: Applications in Drug Discovery & Development

The unique structure of this compound makes it not only a synthetic intermediate but also a molecule with inherent biological activity. Its phenolic nature is a strong indicator of antioxidant potential, a property central to combating a wide range of pathologies driven by oxidative stress.

Antioxidant and Anti-inflammatory Activity

Reactive oxygen species (ROS) are key signaling molecules but can cause significant damage when overproduced during inflammation.[9] Phenolic compounds like this compound can mitigate oxidative stress through two primary mechanisms: direct scavenging of free radicals and modulation of cellular signaling pathways that control the expression of antioxidant and inflammatory genes.[10]

The anti-inflammatory effects of many polyphenols are linked to their ability to suppress the activity of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[10] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[11] By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory cascade.[10] Furthermore, they can influence the activity of enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins.[12]

Therapeutic Potential

Research has highlighted the potential of this compound and its derivatives in several therapeutic areas:

-

Neuroprotection: A closely related compound, 4-Hydroxy-3-methoxy-acetophenone (apocynin), has demonstrated neuroprotective properties in models of cerebral ischemia, suggesting that compounds with this core structure can prevent neuronal death and cognitive impairment.[13] The mechanism is believed to involve the reduction of glial cell activation and overall neuroinflammation.[13]

-

Antidiabetic Effects: In preclinical studies, this compound has shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[14] By slowing carbohydrate breakdown, it can help manage postprandial hyperglycemia, a key challenge in diabetes management.[14]

Table 2: Reported In Vitro Biological Activities

| Target/Assay | Activity Metric | Result | Reference(s) |

| α-Amylase Inhibition | IC₅₀ | 1.07 µg/mL | [14] |

| α-Glucosidase Inhibition | IC₅₀ | 3.69 µg/mL | [14] |

Note: The data presented are from preclinical studies and require further validation. IC₅₀ represents the concentration of a substance required to inhibit a given biological process by 50%.

Section 5: Analytical Characterization

Robust analytical methods are essential for quality control, purity assessment, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol provides a self-validating system for the quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (40:60, v/v) containing 0.1% Formic Acid. Rationale: The C18 column separates compounds based on hydrophobicity. The acetonitrile/water ratio provides good retention and peak shape for this moderately polar compound. Formic acid is added to acidify the mobile phase, which suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and reproducible retention times.

-

Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a calibration curve with concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.

-

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to achieve an expected concentration within the calibration range (e.g., ~25 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 275 nm. Rationale: This wavelength corresponds to a strong UV absorbance maximum for the phenolic ring, ensuring high sensitivity.

-

Run Time: 10 minutes.

-

-

System Suitability and Validation:

-

Calibration: Inject each working standard in triplicate. Plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999 for the curve to be considered linear and reliable for quantification.

-

Precision: Inject a mid-range standard (e.g., 25 µg/mL) six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the system is performing consistently.

-

-

Quantification: Inject the prepared sample solution. Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.

Section 6: Conclusion

This compound represents a compelling example of a high-value platform chemical derived from renewable lignin resources. Its versatile functionality makes it a valuable building block for chemical synthesis, while its intrinsic biological properties, particularly its antioxidant and anti-inflammatory potential, position it as a promising lead compound for drug discovery and development. The methodologies for its sustainable production and robust analytical characterization are well-established, providing a solid foundation for researchers and industry professionals to explore its full potential in creating next-generation pharmaceuticals, nutraceuticals, and bio-based materials.

Section 7: References

-

ResearchGate. (n.d.). Synthetic scheme for the reaction of this compound (1) and N-benzylmaleimide (2). Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone. Retrieved from --INVALID-LINK--

-

PubMed Central. (n.d.). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Retrieved from --INVALID-LINK--

-

PubMed. (2018). In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound 96 2503-46-0. Retrieved from --INVALID-LINK--

-

University of Groningen. (n.d.). Making the Most of Lignin by Catalytic Depolymerization. Retrieved from --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). Selective catalytic transformation of lignin with guaiacol as the only liquid product. Retrieved from --INVALID-LINK--

-

Benchchem. (n.d.). HPLC analysis of 3-Hydroxy-4-methoxyacetophenone. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... Retrieved from --INVALID-LINK--

-

MDPI. (2022). Phenolic Acids and Flavonoids in Acetonic Extract from Quince (Cydonia oblonga Mill.): Nutraceuticals with Antioxidant and Anti-Inflammatory Potential. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound 96 2503-46-0. Retrieved from --INVALID-LINK--

-

MDPI. (n.d.). Investigation of the Neurotoxic Effects and Mechanisms of Michler's Ketone as Investigated by Network Toxicology and Transcriptomics. Retrieved from --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). Depolymerization of lignin for biological conversion through sulfonation and a chelator-mediated Fenton reaction. Retrieved from --INVALID-LINK--

-

SciSpace. (n.d.). Catalytic Strategies Towards Lignin-Derived Chemicals. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Retrieved from --INVALID-LINK--

-

PubMed. (2025). Discovery of a widespread chemical signalling pathway in the Bacteroidota. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). synthetic and natural antioxidants with anti-inflammatory activity. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Recent Development in Chemical Depolymerization of Lignin: A Review. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Main compounds from guaiacyl and syringyl (S) units of lignin obtained after analytical pyrolysis of E. globulus samples. Retrieved from --INVALID-LINK--

-